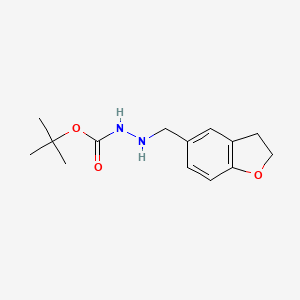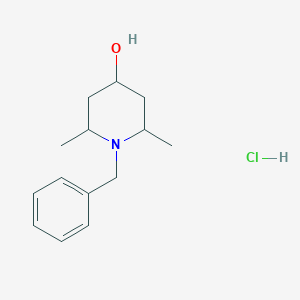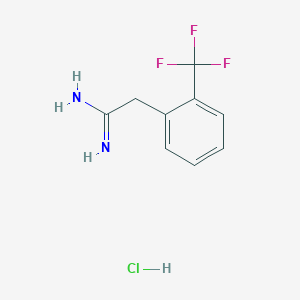
2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride (2-TFPAH) is a synthetic compound with a wide range of applications in scientific research. This compound has been used in a variety of laboratory experiments for its ability to modulate biochemical and physiological activities. 2-TFPAH is a highly potent compound that is known to exhibit a wide range of effects, including inhibition of enzymes, modulation of gene expression, and inhibition of cell proliferation. It is also known to be a potent inhibitor of protein kinases and has been used in a variety of biochemical and physiological studies.
科学研究应用
2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride has a wide range of applications in scientific research. It has been used in a variety of laboratory experiments for its ability to modulate biochemical and physiological activities. It has been used to study the effects of drugs on the body, as well as to study the role of enzymes in various processes. It has also been used to study the role of gene expression in various processes. Additionally, it has been used as a tool to study the effects of environmental toxins on the body.
作用机制
2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride is known to modulate a variety of biochemical and physiological activities. It is known to act as a potent inhibitor of protein kinases, which are enzymes that are involved in a variety of cellular processes. It is also known to inhibit the activity of certain enzymes and to modulate gene expression. Additionally, it has been shown to inhibit the proliferation of certain cells.
Biochemical and Physiological Effects
2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride has been shown to have a wide range of effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, modulate gene expression, and inhibit the proliferation of certain cells. Additionally, it has been shown to modulate the activity of certain hormones and to modulate the activity of certain neurotransmitters.
实验室实验的优点和局限性
The use of 2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride in lab experiments has several advantages. It is a highly potent compound that is known to exhibit a wide range of effects, including inhibition of enzymes, modulation of gene expression, and inhibition of cell proliferation. Additionally, it is relatively easy to synthesize and can be used to produce high yields of the compound. However, the use of 2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride in lab experiments also has some limitations. It is a synthetic compound, so there is a potential for unexpected side effects. Additionally, it is a highly potent compound and can be toxic if used in excessive amounts.
未来方向
The use of 2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride in scientific research has many potential applications. It could be used to study the effects of drugs on the body, as well as to study the role of enzymes in various processes. Additionally, it could be used to study the role of gene expression in various processes. Additionally, it could be used to study the effects of environmental toxins on the body. Additionally, it could be used to study the effects of certain hormones and neurotransmitters on the body. Finally, it could be used to study the effects of certain drugs on the body.
合成方法
2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride can be synthesized using a variety of methods. The most common method is a two-step synthesis involving the reaction of 2-trifluoromethyl-phenol with acetic anhydride to form 2-trifluoromethyl-phenyl-acetamidine. This intermediate is then reacted with hydrochloric acid to form 2-(2-trifluoromethyl-phenyl)-acetamidine hydrochloride. This method is simple and efficient and can be used to produce high yields of 2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride.
属性
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2.ClH/c10-9(11,12)7-4-2-1-3-6(7)5-8(13)14;/h1-4H,5H2,(H3,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGWQLJWKKCYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=N)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

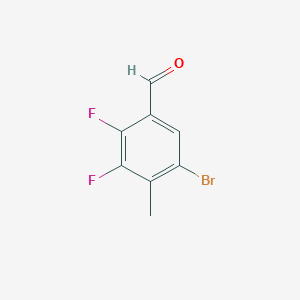
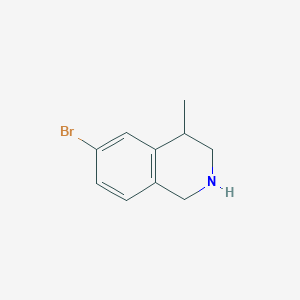
![Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353791.png)

![6-Methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353811.png)
![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, 95%](/img/structure/B6353817.png)
![7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353819.png)
![6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353824.png)
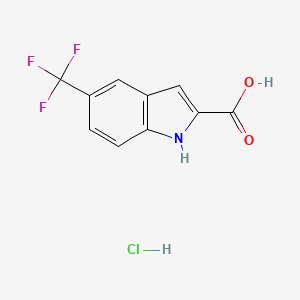
![Methyl 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B6353840.png)
![Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353846.png)
